

Technical Guide: 1,5-Dibromopentane-d4 in Research Applications

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Compound of Interest

Compound Name: 1,5-Dibromopentane-d4

Cat. No.: B164288

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,5-Dibromopentane-d4**, a deuterated analog of 1,5-dibromopentane. This document covers its chemical and physical properties, pricing for research quantities, and a representative experimental protocol for its application in the synthesis of isotopically labeled molecules. The inclusion of deuterium at the terminal positions makes it a valuable tool for isotopic labeling, particularly in metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry.

Quantitative Data Summary

The following tables summarize the key quantitative data for **1,5-Dibromopentane-d4**.

Physical and Chemical Properties

Property	Value	Source
CAS Number	1219803-90-3	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₅ H ₆ D ₄ Br ₂	--INVALID-LINK--
Molecular Weight	233.97 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	Colorless to light yellow liquid	--INVALID-LINK--
Density	~1.688 g/cm ³	--INVALID-LINK--
Boiling Point	~224°C	--INVALID-LINK--
Melting Point	-34°C	--INVALID-LINK--
Flash Point	79°C	--INVALID-LINK--
Isotopic Enrichment	99 atom % D	--INVALID-LINK--

Pricing for 1g Research Quantity

Supplier	Quantity	Price (USD)
Medical Isotopes, Inc.	1g	\$1640
CDN Isotopes	0.1g	\$158.00
CDN Isotopes	0.25g	\$304.00

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Experimental Protocols

As a versatile building block, **1,5-Dibromopentane-d4** can be employed in a variety of organic synthesis reactions. One of its key applications is in the preparation of deuterated pharmaceutical analogs. The following is a representative protocol for a nucleophilic substitution reaction to synthesize a deuterated analog of a hypothetical active pharmaceutical ingredient (API), demonstrating the utility of **1,5-Dibromopentane-d4**.

Representative Synthesis of a Deuterated Bis-Ether Compound

This protocol details the synthesis of a deuterated bis-ether compound via a Williamson ether synthesis, reacting **1,5-Dibromopentane-d4** with a phenolic precursor.

Materials:

- **1,5-Dibromopentane-d4** (1.0 eq)
- 4-Hydroxyacetophenone (2.2 eq)
- Potassium carbonate (K_2CO_3), anhydrous (3.0 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Deionized water

Equipment:

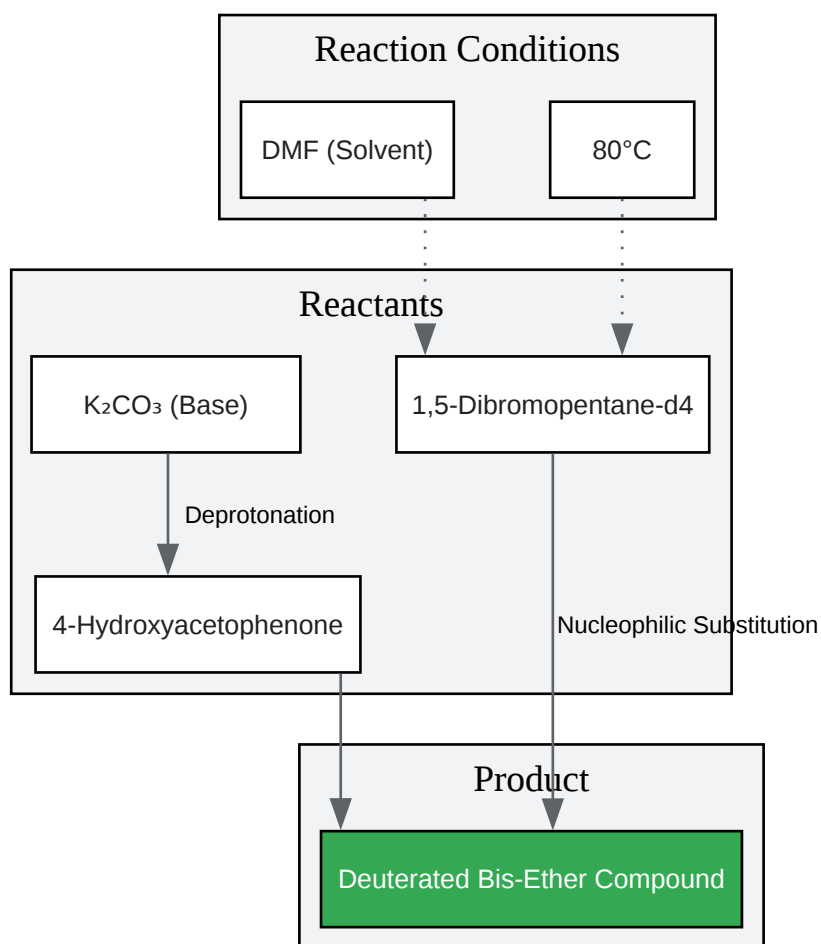
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (2.2 eq) and anhydrous potassium carbonate (3.0 eq).
- **Solvent Addition:** Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids.
- **Reagent Addition:** While stirring, add **1,5-Dibromopentane-d4** (1.0 eq) to the reaction mixture at room temperature.
- **Reaction:** Heat the mixture to 80°C and maintain this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
- **Washing:** Wash the combined organic layers with deionized water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure deuterated bis-ether product.

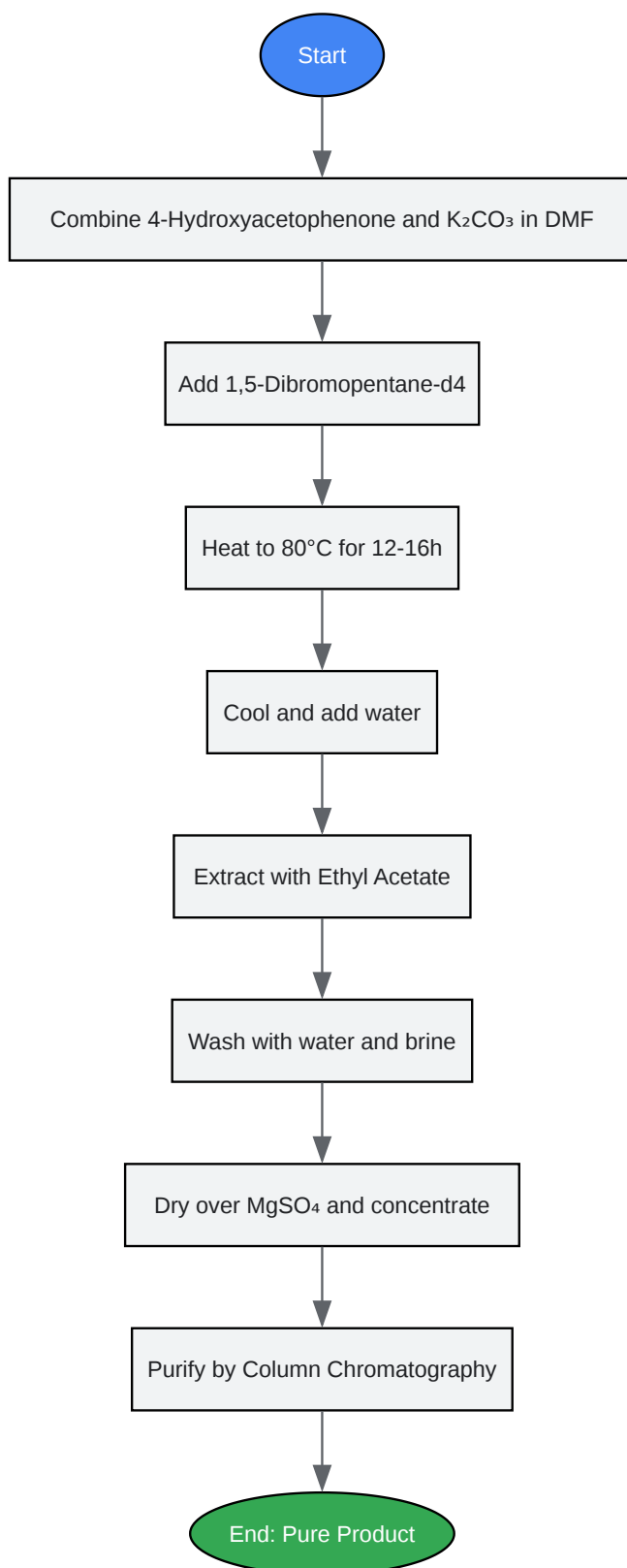
Visualizations

The following diagrams illustrate the signaling pathway for the representative synthesis and the corresponding experimental workflow.



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Caption: Reaction pathway for the synthesis of a deuterated bis-ether.



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Caption: Experimental workflow for the synthesis of a deuterated bis-ether.

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